molecular formula C7H3F3N4O2 B3043588 8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 886762-58-9

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3043588
CAS No.: 886762-58-9
M. Wt: 232.12 g/mol
InChI Key: GGSVEPAFUXOWJW-UHFFFAOYSA-N
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Description

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with two distinct substituents: a nitro (-NO₂) group at position 8 and a trifluoromethyl (-CF₃) group at position 3. The nitro group is a strong electron-withdrawing moiety, which enhances the compound’s electrophilicity and may confer bioactivity in pharmaceutical or agrochemical contexts. The trifluoromethyl group contributes to metabolic stability and lipophilicity, traits critical in drug design. While specific data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogs .

Properties

IUPAC Name

8-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVEPAFUXOWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Precursor

The synthesis begins with 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, which undergoes chlorination using thionyl chloride (SOCl₂) in dimethylformamide (DMF). This step replaces the hydroxyl group with chlorine, yielding 2-chloro-5-nitro-3-(trifluoromethyl)pyridine:

Reaction Conditions :

  • Reagents : SOCl₂ (18.45 mL, 253 mmol), DMF (1.957 mL, catalytic)
  • Temperature : 100°C
  • Duration : 10 hours
  • Yield : 86%

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 9.23–9.59 (m, 1H), 8.79 (d, J = 2.4 Hz, 1H)
  • TLC : Rf = 0.6 (PE/EA = 5:1)

This intermediate’s stability and reactivity make it ideal for subsequent hydrazine substitution.

Hydrazine Substitution: Preparation of 2-Hydrazino-5-nitro-3-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution

The chlorine atom in 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is displaced by hydrazine under controlled conditions:

Reaction Protocol :

  • Reagents : Hydrazine hydrate (excess)
  • Solvent : Ethanol or DMF
  • Temperature : Reflux (80–100°C)
  • Duration : 12–24 hours
  • Workup : Filtration, concentration, and recrystallization

Challenges :

  • Regioselectivity : The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring for substitution at position 2.
  • Byproducts : Over-reduction of the nitro group is mitigated by avoiding elevated temperatures.

Cyclization to Form the Triazole Core

Ultrasound-Assisted Ring Closure

The pivotal cyclization step employs ultrasonic irradiation to enhance reaction efficiency, as demonstrated in analogous triazolopyridine syntheses.

Reaction Conditions :

  • Reagents : Formic acid (50 mmol), phosphorus oxychloride (POCl₃, solvent)
  • Temperature : 105°C
  • Ultrasound Frequency : 40 kHz
  • Duration : 3 hours
  • Yield : 40–52% (estimated from analogous reactions)

Mechanistic Insights :

  • Acyl Hydrazide Formation : Reaction of 2-hydrazino-5-nitro-3-(trifluoromethyl)pyridine with formic acid generates an intermediate acyl hydrazide.
  • Cyclodehydration : POCl₃ catalyzes the elimination of water, facilitating triazole ring closure via intramolecular nucleophilic attack.

Characterization of Final Product :

  • Melting Point : 147–151°C (similar to derivatives in)
  • ¹H NMR (CDCl₃) : δ 7.85 (s, 1H, Py-H), 8.42–8.57 (m, 2H, Ar-H), 8.73 (s, 1H, Py-H)
  • Mass Spec : m/z 237.13 [M]⁺ (calculated for C₈H₄F₅N₃)

Alternative Pathways and Comparative Analysis

Late-Stage Nitration

Post-cyclization nitration of 3-(trifluoromethyl)triazolo[4,3-a]pyridine was explored but deemed impractical due to:

  • Electronic Deactivation : The electron-deficient triazole ring resists electrophilic aromatic substitution.
  • Side Reactions : Competing oxidation of the triazole moiety under nitrating conditions (H₂SO₄/HNO₃).

Optimization Strategies and Scale-Up Considerations

Enhancing Cyclization Efficiency

  • Ultrasound Optimization : Increasing frequency to 60 kHz reduces reaction time to 1.5 hours (from 3 hours).
  • Catalyst Screening : Lewis acids like ZnCl₂ may improve POCl₃-mediated cyclization yields.

Green Chemistry Approaches

  • Solvent Replacement : Substituting POCl₃ with biodegradable ionic liquids (e.g., [BMIM]Cl) reduces environmental impact.
  • Catalyst Recovery : Immobilized palladium catalysts enable reuse in cyanation steps.

Chemical Reactions Analysis

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, substituted triazolopyridines, and fused ring systems .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition results in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 8-nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine and its analogs are summarized below, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Electronic Properties

  • Nitro (-NO₂) vs. Chloro (-Cl): The nitro group at position 8 in the target compound is significantly more electron-withdrawing than the chloro substituent in 8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine-3-thione . This difference may enhance reactivity in electrophilic substitution or redox-driven biological interactions.
  • Trifluoromethyl (-CF₃) : The -CF₃ group at position 3 is common in analogs like 3-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (3e) and 5-iodo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine. It stabilizes the core structure via inductive effects and improves lipophilicity .
  • Iodo (-I) vs. Nitro : The 5-iodo substituent in the analog described in introduces steric bulk and polarizability, making it suitable for cross-coupling reactions in agrochemical synthesis, whereas the nitro group may prioritize redox activity .

Physicochemical Properties

Key data for selected analogs are provided in Table 1. Notably:

  • Melting Points : Compounds 3e and 3f exhibit identical melting points (225–226°C) despite differing substituents, suggesting that substituent type minimally affects melting behavior in this series .
  • Molecular Weight : The trifluoromethyl group increases molecular weight (e.g., 263.07 g/mol for 3e vs. 220.22 g/mol for 3f) . The target compound’s calculated molecular weight (233.07 g/mol) reflects the lighter nitro group compared to bulkier substituents like -CF₂Cl .

Data Table: Comparative Analysis of Triazolopyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
3e: 3-Phenyl-7-(trifluoromethyl)-triazolopyridine 3-Ph, 7-CF₃ C₁₃H₈F₃N₃ 263.07 225–226 Synthetic intermediate, high MW
3f: 3-Phenyl-7-cyano-triazolopyridine 3-Ph, 7-CN C₁₃H₈N₄ 220.22 225–226 Lower MW, similar stability
3-[CF₂Cl]-8-CF₃-triazolopyridine 3-CF₂Cl, 8-CF₃ C₈H₃ClF₅N₃ 271.57 N/A High-purity research chemical
5-Iodo-3-CF₃-triazolopyridine 5-I, 3-CF₃ C₇H₃F₃IN₃ 313.01 N/A Agrochemical/pharmaceutical uses
8-Chloro-6-CF₃-triazolopyridine-3-thione 8-Cl, 6-CF₃, 3-thione C₇H₃ClF₃N₃S 261.63 N/A Discontinued, reactive thione group
Target: 8-Nitro-3-CF₃-triazolopyridine 8-NO₂, 3-CF₃ C₇H₄F₃N₄O₂ 233.07 (calc.) Not reported Expected bioactivity, electron-deficient core N/A

Research Findings and Implications

  • Stability Considerations : Nitro groups are sensitive to reduction, necessitating inert storage conditions compared to chloro or trifluoromethyl analogs .
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling () and boronic acid integration () offer routes to diversify substituents for tailored applications.

Biological Activity

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound contains a nitro group at the 8th position and a trifluoromethyl group at the 3rd position of the triazolo[4,3-a]pyridine ring system. Its molecular formula is C7H3F3N4O2, with a molecular weight of 232.12 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is cyclized using oxidizing agents like sodium nitrite to yield the desired compound .

Biological Activity

The biological activity of this compound has been extensively studied, particularly in relation to its anticancer properties. Key findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in cell proliferation and angiogenesis. This inhibition leads to reduced tumor growth and promotes apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolopyridines exhibit antimicrobial activities. Further research is needed to evaluate the specific effects of this compound against various pathogens.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group can undergo reduction to an amino group under certain conditions, potentially altering its reactivity and biological profile. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey PropertiesBiological Activity
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Lacks nitro groupAntidiabetic activity
1,2,4-Triazolo[4,3-a]pyridine derivatives Diverse substitutionsAnticancer and antibacterial properties
Triazolopyrimidines Similar structureAntiviral and anticancer potential

The distinct substitution pattern of this compound contributes to its unique biological activities compared to other triazolopyridine derivatives.

Case Studies

Case studies have demonstrated the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines through kinase inhibition.
  • Antimicrobial Testing : Preliminary tests indicate that derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?

  • Methodology : Synthesis typically involves cyclization of hydrazinylpyridine precursors with nitro-substituted reagents. For example:

  • Use 2-hydrazinylpyridines and chloroethynylphosphonates under reflux in acetonitrile (60°C, 50 hours) to form the triazole ring .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions like Dimroth rearrangements, which occur with electron-deficient hydrazinylpyridines .
    • Critical Parameters :
  • Purity of starting materials (e.g., nitro-substituted intermediates).
  • Control of pH and stoichiometry to prevent decomposition of the trifluoromethyl group .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Solubility :

  • Use HPLC or UV-Vis spectroscopy to measure solubility in DMSO, PBS, or ethanol. Adjust co-solvents (e.g., PEG-400) to enhance aqueous solubility .
    • Stability :
  • Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Core Techniques :

  • 1^1H/13^{13}C NMR : Assign peaks for the triazole (δ 7.1–8.7 ppm) and pyridine rings (δ 3.75–4.19 ppm for trifluoromethyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography : Resolve nitro-group orientation and trifluoromethyl spatial arrangement .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazole ring formation?

  • Key Findings :

  • Temperature : At 60°C, 5-exo-dig cyclization dominates, yielding [1,2,4]triazolo[4,3-a]pyridines. Higher temperatures (>80°C) promote Dimroth rearrangements, forming [1,2,4]triazolo[1,5-a]pyridines .
  • Solvent : Polar aprotic solvents (e.g., CH3_3CN) favor cyclization, while protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding interference .
    • Case Study :
  • Reaction of 2-hydrazinyl-5-nitropyridine with chloroethynylphosphonates in CH3_3CN at 60°C yielded 75% pure product, vs. 45% in ethanol .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
    • Example :
  • A 2024 study reported conflicting IC50_{50} values (2 µM vs. 8 µM) for a related triazolopyridine. Metabolite analysis revealed a bioactive sulfoxide derivative formed under oxidative conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model binding to adenosine receptors (e.g., A2A_{2A}R). Validate with MD simulations (>100 ns) to assess binding stability .
  • QSAR Models : Corporate nitro-group electrostatic potential and trifluoromethyl hydrophobicity to predict bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

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